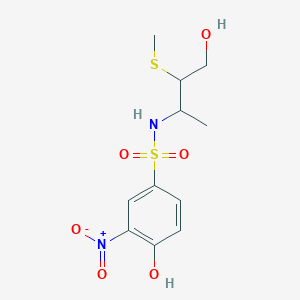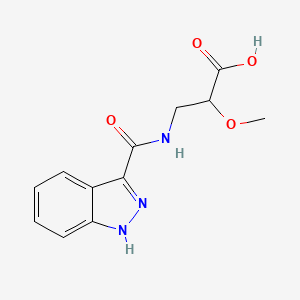
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, also known as HMSB, is a sulfonamide compound that has been studied for its potential therapeutic applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases and protein kinase C, which are involved in cell proliferation and angiogenesis. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and inhibit the expression of various oncogenes. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its broad range of potential therapeutic applications. Another advantage is its relatively low toxicity compared to other sulfonamide compounds. However, a limitation of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more effective delivery methods for 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide could improve its bioavailability and efficacy in vivo.
Synthesemethoden
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methylbutan-2-one with sodium sulfite, followed by nitration and sulfonation reactions. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial therapy, and neuroprotection. In cancer treatment, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial therapy, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have antibacterial and antifungal properties. In neuroprotection, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S2/c1-7(11(6-14)20-2)12-21(18,19)8-3-4-10(15)9(5-8)13(16)17/h3-5,7,11-12,14-15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYBALAEKGWLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)SC)NS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)
